Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of 1,6-dioxaspiro[2.5]octane with methyl chloroformate under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions occur with reagents such as methanol, phenols, and thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds such as:
5-Methyl-1,6-dioxaspiro[2.5]octane: This compound has a similar dioxaspiro ring system but differs in its substitution pattern.
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-: Another spirocyclic compound with different functional groups and properties.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound has a similar core structure but includes additional functional groups that alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields of research.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2,5,5-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-9(2)7-11(5-6-14-9)10(3,15-11)8(12)13-4/h5-7H2,1-4H3 |
InChI Key |
NTPGYSORZKTBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCO1)C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
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